Acrylate d'isooctyle

Vue d'ensemble

Description

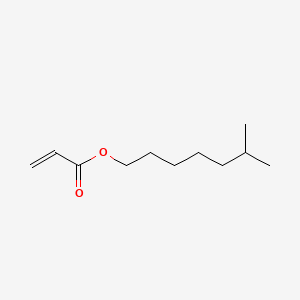

Isooctyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester formed from acrylic acid and isooctanol. This compound is primarily used in the production of pressure-sensitive adhesives, coatings, and various polymer applications due to its excellent adhesive properties and flexibility .

Applications De Recherche Scientifique

Isooctyl acrylate is widely used in scientific research and industrial applications:

Pressure-Sensitive Adhesives: It is a key component in the formulation of pressure-sensitive adhesives used in tapes, labels, and protective films.

Biomedical Applications: It is used in the production of biomedical electrodes and dermal dosage systems for pharmaceutical applications.

Coatings and Sealants: Isooctyl acrylate-based polymers are used in coatings and sealants due to their excellent adhesive properties and flexibility.

Oil Absorbents: Copolymers of isooctyl acrylate are used as oil absorbents in environmental cleanup applications.

Mécanisme D'action

Target of Action

Isooctyl acrylate, a complex mixture comprised predominantly of isomeric, eight-carbon alkyl esters of acrylic acid , primarily targets the formation of pressure-sensitive adhesives . It is used in the production of a wide range of pressure-sensitive adhesives, including self-adhesive tapes, labels, protective films, and even in dermal dosage systems for pharmaceutical applications .

Mode of Action

Isooctyl acrylate interacts with its targets by imparting tack and peel properties, which are essential characteristics of pressure-sensitive adhesives . These properties are imparted by the soft or low glass transition temperature monomers such as 2-ethylhexyl acrylate, isooctyl acrylate, or n-butyl acrylate . The harder monomers, such as methyl acrylate or isobornyl acrylate, are included to provide internal strength .

Biochemical Pathways

The performance of pressure-sensitive adhesives, such as tack, peel, and shear, based on polyacrylates synthesized through copolymerization of acrylate monomers and formulated in organic solvent mixtures are, to a large degree, determined by the molecular weight of acrylic copolymer, polymerization method, and especially by the type and quantity of the crosslinking agents added to the polymerizate .

Result of Action

The result of Isooctyl acrylate’s action is the formation of effective pressure-sensitive adhesives. These adhesives have the ability to adhere quickly, resist removal by peeling, and hold in position when shearing forces are exerted . In addition, certain acrylate esters, including Isooctyl acrylate, may be carcinogenic by the dermal route of exposure .

Action Environment

The action of Isooctyl acrylate can be influenced by environmental factors. For instance, the substance may polymerize due to heating . It is also combustible, and above 91°C, explosive vapour/air mixtures may be formed . Therefore, it is recommended to use it only in a well-ventilated area and avoid all contact . It is also recommended to store it only if stabilized, keep it in the dark, and ensure ventilation along the floor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, isooctyl acrylate is often produced via the ester exchange method. This involves the reaction of methyl acrylate with isooctanol in the presence of a catalyst like titanium tetrachloride. The reaction mixture is then subjected to distillation to purify the isooctyl acrylate .

Types of Reactions:

Polymerization: Isooctyl acrylate undergoes free radical polymerization, where the double bond in its structure reacts with other monomers to form long polymer chains.

Copolymerization: It can copolymerize with other monomers such as butyl acrylate, methyl acrylate, and ethyl acrylate to form copolymers with tailored properties.

Common Reagents and Conditions:

Initiators: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Solvents: Organic solvents such as toluene or ethyl acetate are often used in the polymerization reactions.

Major Products Formed:

Homopolymers: Pure isooctyl acrylate polymers.

Comparaison Avec Des Composés Similaires

Isooctyl acrylate is often compared with other acrylate monomers such as:

Butyl Acrylate: Similar in terms of flexibility and adhesive properties but differs in molecular weight and chain length.

Methyl Acrylate: Provides higher rigidity and strength compared to isooctyl acrylate.

Ethyl Acrylate: Offers a balance between flexibility and strength, making it suitable for various applications.

Isooctyl acrylate stands out due to its unique combination of flexibility, adhesive properties, and compatibility with other monomers, making it a versatile component in various industrial and research applications.

Activité Biologique

Isooctyl acrylate (IOA) is an organic compound widely used in the production of polymers and copolymers, particularly in adhesives and coatings. Its chemical formula is , with a molecular weight of approximately 184.27 g/mol. This article explores the biological activity of IOA, focusing on its toxicity, irritant properties, and potential carcinogenic effects based on diverse research findings.

Isooctyl acrylate is characterized by its acrylate group, which allows for polymerization. The presence of the isooctyl group imparts hydrophobic properties, making it valuable in applications requiring flexibility and durability. It is primarily utilized in:

- Adhesives

- Coatings

- Light-cured printing inks

Acute Toxicity

Research indicates that IOA has a high acute oral LD50 in rats, greater than 5000 mg/kg, suggesting low acute toxicity via oral exposure . However, it is classified as a moderate skin irritant and can cause eye irritation upon contact .

Skin Sensitization

Repeated exposure to IOA may lead to skin sensitization reactions. Although no significant skin sensitization was detected in animal studies, the potential for sensitization in humans exists, particularly among individuals with prior exposure to other acrylates .

Dermal Carcinogenicity

A limited dermal carcinogenicity study was conducted where IOA was applied to the shaved backs of male C3H/HeJ mice. The study found no significant difference in mean survival times between treated groups and controls, indicating that neither IOA monomer nor its polymer exhibited carcinogenic properties under the conditions tested . However, some animals developed moderate dermatitis and benign tumors, warranting caution regarding long-term exposure.

Genotoxicity Studies

Genotoxicity assessments using various assays (e.g., Ames test, mouse lymphoma assay) indicated no genotoxic potential for IOA. These findings suggest that IOA does not pose a significant risk of inducing mutations or chromosomal damage under the tested conditions .

Study on Dermal Exposure

In a study assessing dermal exposure to IOA among workers in industrial settings, reports indicated instances of skin irritation but no cases of sensitization were confirmed . This aligns with laboratory findings where repeated exposure led to irritative rather than sensitizing effects.

Respiratory Irritant Potential

IOA has been identified as a suspected respiratory irritant. Precautionary measures are recommended when handling this compound in industrial environments to mitigate inhalation risks .

Comparative Analysis with Other Acrylates

The following table summarizes key characteristics of IOA compared to other common acrylates:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Isooctyl acrylate | C11H20O2 | High hydrophobicity; used in flexible polymers |

| Hexyl acrylate | C6H10O2 | Shorter alkyl chain; less hydrophobic |

| Butyl acrylate | C4H6O2 | Lower molecular weight; different viscosity |

| Ethylhexyl acrylate | C8H14O2 | Similar structure; used in similar applications |

Propriétés

IUPAC Name |

6-methylheptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274047 | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

196.8 °C | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C, 91 °C c.c. | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |

| Record name | Isooctyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

29590-42-9, 54774-91-3 | |

| Record name | Isooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.